3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile
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Overview
Description
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3O. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an acetyl group at the 3-position and a carbonitrile group at the 5-position of the pyrazolo[1,5-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazole derivatives with pyridine derivatives under controlled conditions . The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile can be compared with other similar compounds in the pyrazolopyridine family:
- 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile
- 3-Propanoylpyrazolo[1,5-a]pyridine-5-carbonitrile
- 3-Bromopyrazolo[1,5-a]pyridine-5-carbonitrile
These compounds share a similar core structure but differ in the functional groups attached to the pyrazolopyridine ring. The unique combination of acetyl and carbonitrile groups in this compound contributes to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C10H7N3O |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-acetylpyrazolo[1,5-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c1-7(14)9-6-12-13-3-2-8(5-11)4-10(9)13/h2-4,6H,1H3 |
InChI Key |
MWSKGMAXRLVWMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(C=CN2N=C1)C#N |
Origin of Product |
United States |
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